

Physicochemical Characteristics of Pyrimidine-4,6-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyrimidine-4,6-dicarboxylic acid*

Cat. No.: *B031161*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-4,6-dicarboxylic acid is a heterocyclic organic compound with the molecular formula $C_6H_4N_2O_4$. As a derivative of pyrimidine, a fundamental component of nucleic acids, this molecule and its analogues are of significant interest in medicinal chemistry and materials science. The presence of two carboxylic acid groups on the pyrimidine ring imparts unique physicochemical properties that make it a versatile building block for the synthesis of novel compounds, including potential therapeutic agents and metal-organic frameworks (MOFs). This technical guide provides a comprehensive overview of the physicochemical characteristics of **Pyrimidine-4,6-dicarboxylic acid**, detailed experimental protocols for their determination, and insights into its role in relevant biological pathways.

Physicochemical Properties

The key physicochemical properties of **Pyrimidine-4,6-dicarboxylic acid** are summarized in the tables below. These parameters are crucial for understanding the behavior of the compound in various experimental and physiological conditions, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

Identifier	Value
IUPAC Name	pyrimidine-4,6-dicarboxylic acid[1]
CAS Number	16490-02-1[1]
Molecular Formula	C ₆ H ₄ N ₂ O ₄ [1]
Molecular Weight	168.11 g/mol [1]
Canonical SMILES	C1=C(N=CN=C1C(=O)O)C(=O)O[1]
InChI Key	XIEOKRXVAACBHI-UHFFFAOYSA-N[1]

Property	Value
Melting Point	238–240 °C
pK _{a1}	2.14
pK _{a2}	(Data not available)
Solubility in Water	(Data not available)
Solubility in DMSO	(Data not available)
Solubility in Ethanol	(Data not available)

Note: While specific experimental values for pK_{a2} and solubility are not readily available in the searched literature, the dicarboxylic acid nature of the molecule indicates the presence of a second dissociation constant. General solubility behavior suggests increased solubility in alkaline conditions due to the deprotonation of the carboxylic acid groups.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of **Pyrimidine-4,6-dicarboxylic acid**. Below are the expected characteristics based on the analysis of related pyrimidine derivatives.

Spectroscopy	Observed/Expected Features
¹ H NMR	Signals corresponding to the protons on the pyrimidine ring. The chemical shifts would be influenced by the electron-withdrawing carboxylic acid groups. [2]
¹³ C NMR	Resonances for the carbon atoms of the pyrimidine ring and the carboxylic acid groups. [2]
FTIR	Characteristic absorption bands for O-H stretching of the carboxylic acids, C=O stretching of the carboxyl groups (around 1650 cm ⁻¹), and C-N and C=C stretching vibrations of the pyrimidine ring. [2]
UV-Vis	Absorption bands corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions within the pyrimidine ring and carboxylate groups.
Mass Spectrometry	A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of pyrimidine carboxylic acids, often involving the loss of CO ₂ .

Experimental Protocols

Detailed experimental procedures are critical for the reproducible determination of the physicochemical properties of **Pyrimidine-4,6-dicarboxylic acid**.

Synthesis of Pyrimidine-4,6-dicarboxylic Acid

A common method for the synthesis of **Pyrimidine-4,6-dicarboxylic acid** involves the hydrolysis of its corresponding dimethyl ester.[\[3\]](#)

Workflow for Synthesis:

Start with Dimethyl pyrimidine-4,6-dicarboxylate

Hydrolysis with NaOH in Methanol/Water

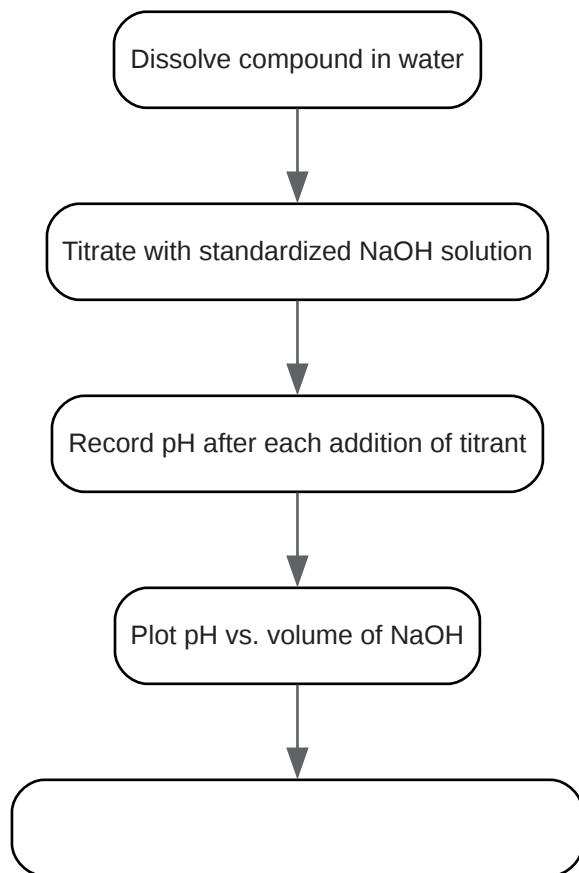
Acidification with HCl

Filtration and Washing

[Click to download full resolution via product page](#)

*Synthesis of **Pyrimidine-4,6-dicarboxylic acid**.*

Procedure:


- Dissolve Dimethyl pyrimidine-4,6-dicarboxylate in a mixture of methanol and aqueous sodium hydroxide solution.
- Stir the reaction mixture at room temperature to facilitate hydrolysis.
- After the reaction is complete, remove the methanol by evaporation.
- Acidify the remaining aqueous solution with hydrochloric acid to a pH of 2-3 to precipitate the dicarboxylic acid.
- Collect the white precipitate by filtration.

- Wash the precipitate with distilled water and dry to obtain **Pyrimidine-4,6-dicarboxylic acid**.
[3]

Determination of pKa

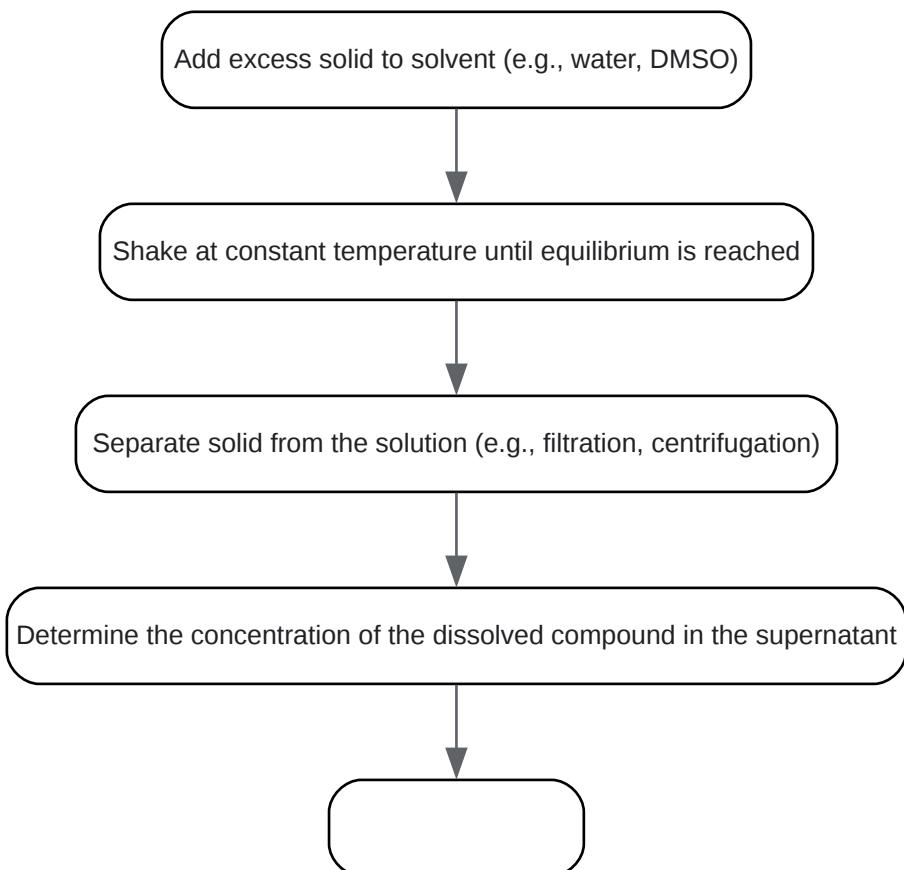
The acid dissociation constants (pKa) can be determined by potentiometric titration.

Workflow for pKa Determination:

[Click to download full resolution via product page](#)

Workflow for pKa determination.

Procedure:


- Prepare a standard solution of **Pyrimidine-4,6-dicarboxylic acid** of known concentration in deionized water.
- Calibrate a pH meter using standard buffer solutions.

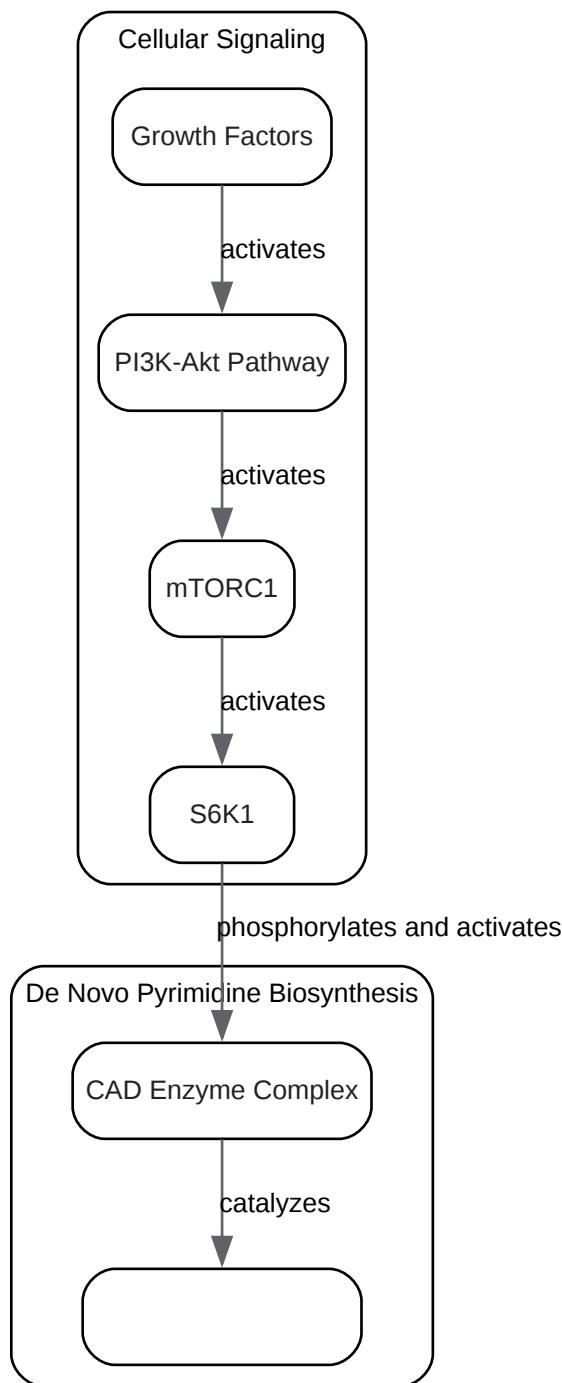
- Titrate the acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
- Record the pH of the solution after each addition, allowing the reading to stabilize.
- Plot the measured pH values against the volume of NaOH added to generate a titration curve.
- The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two inflection points and two half-equivalence points are expected.

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.

Workflow for Solubility Determination:

[Click to download full resolution via product page](#)*Workflow for solubility determination.***Procedure:**


- Add an excess amount of solid **Pyrimidine-4,6-dicarboxylic acid** to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed container.
- Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, separate the undissolved solid from the saturated solution by filtration or centrifugation.
- Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
- The measured concentration represents the solubility of the compound in that solvent at the specified temperature.

Biological Context: Role in Signaling Pathways

Pyrimidine biosynthesis is a fundamental cellular process that is tightly regulated to meet the demands for nucleotide precursors for DNA and RNA synthesis. The *de novo* pyrimidine synthesis pathway is influenced by key signaling pathways that control cell growth and proliferation, notably the mTOR (mechanistic target of rapamycin) pathway.

mTORC1 Signaling and Pyrimidine Biosynthesis:

Growth factor signaling activates the PI3K-Akt pathway, which in turn activates mTORC1. Activated mTORC1 then phosphorylates and activates S6 Kinase 1 (S6K1). S6K1 directly phosphorylates and activates the multifunctional enzyme CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase), which catalyzes the first three steps of *de novo* pyrimidine synthesis.^{[2][4][5]} This signaling cascade ensures that pyrimidine production is coupled with growth signals, providing the necessary building blocks for ribosome biogenesis and cell proliferation.^{[2][6]}

[Click to download full resolution via product page](#)

mTOR signaling in pyrimidine synthesis.

Conclusion

Pyrimidine-4,6-dicarboxylic acid is a molecule with significant potential in various scientific domains. This guide has provided a summary of its known physicochemical characteristics, along with standardized protocols for their experimental determination. The elucidation of its role within the mTOR signaling pathway highlights its relevance in the context of cell growth and metabolism. Further research to determine the second pKa value and quantitative solubility in various solvents will provide a more complete understanding of this versatile compound and facilitate its application in the development of new materials and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrimidine-4,6-dicarboxylic acid | 16490-02-1 | Benchchem [benchchem.com]
- 2. Stimulation of de novo pyrimidine synthesis by growth signaling through mTOR and S6K1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA2025799A1 - Pyrimidine-4,6-dicarboxylic acid diamides, processes for their preparation and the use thereof, and pharmaceuticals based on these compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Coordinated Targeting of S6K1/2 and AXL Disrupts Pyrimidine Biosynthesis in PTEN-Deficient Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- To cite this document: BenchChem. [Physicochemical Characteristics of Pyrimidine-4,6-dicarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031161#physicochemical-characteristics-of-pyrimidine-4-6-dicarboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com